Tinisulpride
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Overview
Description
Tinisulpride is a chemical compound classified as a sulfamoylbenzoic acid derivative. It is known for its potential use as an antiemetic agent, which means it can help prevent nausea and vomiting. The molecular formula of this compound is C20H29N3O4S , and it has a molecular weight of 407.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tinisulpride involves several steps, starting with the preparation of the core benzoic acid structure. The key steps include:
Methylation: The methylation of 4-amino-salicylic acid with dimethyl sulfate and a base, optionally in the presence of tetrabutylammonium bromide, to obtain 4-amino-2-methoxy methyl benzoate.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: Tinisulpride can undergo several types of chemical reactions, including:
Oxidation: The oxidation of its precursor compounds to form the sulfonyl group.
Substitution: Nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Sodium tungstate, ammonium molybdate.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide, methanol.
Major Products: The major products formed from these reactions include the sulfonylated benzoic acid derivatives, which are key intermediates in the synthesis of this compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying sulfonylation reactions and the synthesis of benzoic acid derivatives.
Biology: Investigated for its antiemetic properties and potential use in preventing nausea and vomiting.
Medicine: Explored for its potential therapeutic effects in treating conditions related to nausea and vomiting.
Industry: Potential applications in the pharmaceutical industry for the development of new antiemetic drugs.
Mechanism of Action
The exact mechanism of action of tinisulpride is not well understood. it is believed to exert its effects by interacting with specific molecular targets in the body, possibly involving dopamine receptors similar to other compounds in its class. Further research is needed to elucidate the precise pathways and molecular targets involved .
Comparison with Similar Compounds
Amisulpride: A dopamine D2 receptor antagonist used in the treatment of schizophrenia and as an antiemetic.
Sulpiride: Another dopamine receptor antagonist with similar uses in treating psychiatric disorders and nausea.
Comparison: Tinisulpride is unique in its specific chemical structure, which includes a sulfonylated benzoic acid core. This structural difference may contribute to its distinct pharmacological properties compared to other similar compounds like amisulpride and sulpiride .
Properties
CAS No. |
69387-87-7 |
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Molecular Formula |
C20H29N3O4S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(2-methylbut-3-yn-2-ylsulfamoyl)benzamide |
InChI |
InChI=1S/C20H29N3O4S/c1-6-20(3,4)22-28(25,26)16-10-11-18(27-5)17(13-16)19(24)21-14-15-9-8-12-23(15)7-2/h1,10-11,13,15,22H,7-9,12,14H2,2-5H3,(H,21,24) |
InChI Key |
NRRAENDOSDLNRQ-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC(C)(C)C#C)OC |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC(C)(C)C#C)OC |
Origin of Product |
United States |
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